trans-(3-Boc-amino)-4-fluoropyrrolidine
Overview
Description
trans-(3-Boc-amino)-4-fluoropyrrolidine: is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a fluorine atom at the 4-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of trans-(3-Boc-amino)-4-fluoropyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidines can be formed.
Deprotected Amines: Removal of the Boc group yields the free amine.
Oxidation and Reduction Products: These reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives.
Scientific Research Applications
Chemistry:
Building Block: trans-(3-Boc-amino)-4-fluoropyrrolidine serves as a valuable building block in the synthesis of more complex molecules.
Protecting Group Strategies: The Boc group is widely used in peptide synthesis and other organic transformations.
Biology and Medicine:
Drug Development: The compound can be used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Bioconjugation: It can be employed in the synthesis of bioconjugates for targeted drug delivery.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Catalysis: It may serve as a ligand or catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of trans-(3-Boc-amino)-4-fluoropyrrolidine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
trans-(3-Boc-amino)-4-chloropyrrolidine: Similar structure with a chlorine atom instead of fluorine.
trans-(3-Boc-amino)-4-bromopyrrolidine: Similar structure with a bromine atom instead of fluorine.
trans-(3-Boc-amino)-4-iodopyrrolidine: Similar structure with an iodine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity, stability, and biological activity compared to its halogenated analogs.
Boc Protection: The Boc group provides a versatile protecting strategy, allowing for selective deprotection under mild conditions.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSDDSIFAGBZLT-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177914 | |
Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213388-72-8 | |
Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213388-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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